N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-ethoxyphenyl)acetamide
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Description
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)-2-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H24N2O5S and its molecular weight is 404.48. The purity is usually 95%.
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Scientific Research Applications
Oxazolidinone Antibacterial Agents
Oxazolidinones are a relatively new class of antimicrobial agents characterized by their unique mechanism of inhibiting bacterial protein synthesis. Novel oxazolidinone analogs, such as U-100592 and U-100766, have demonstrated in vitro antibacterial activities against a wide range of clinically important human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus spp., Streptococcus spp., and Mycobacterium tuberculosis. These compounds have shown bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci. Importantly, strains resistant to other antibiotics were not cross-resistant to these oxazolidinones, indicating their potential as novel antibacterial agents (Zurenko et al., 1996).
β-Lactam Antibiotics Synthesis
The synthesis of β-lactam antibiotics, a crucial class of antibiotics, involves key intermediates like N-(p-methoxyphenyl)-hexahydro-1,3,5-triazine. These intermediates are essential for producing various β-lactam antibiotics, highlighting the significance of chemical synthesis in developing new and effective antibiotic agents (Cainelli et al., 1998).
Antioxidant Activity of Coumarin Derivatives
Coumarin derivatives have been studied for their potential antioxidant activities. Two synthesized compounds, namely N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide and N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide, demonstrated significant antioxidant activities when compared to ascorbic acid in various radical methods. This suggests their potential therapeutic application in conditions associated with oxidative stress (Kadhum et al., 2011).
Anti-Inflammatory and Analgesic Agents
Derivatives of the 1,2-isothiazolidine-1,1-dioxide (gamma-sultam) skeleton, containing an antioxidant moiety, have shown potent inhibitory effects on cyclooxygenase (COX)-2 and 5-lipoxygenase (5-LO), as well as interleukin (IL)-1 production in vitro. These compounds were effective in various animal arthritic models without ulcerogenic activities, indicating their potential as novel antiarthritic drug candidates (Inagaki et al., 2000).
Properties
IUPAC Name |
N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-3-27-17-8-5-15(6-9-17)13-20(23)21-18-14-16(7-10-19(18)26-2)22-11-4-12-28(22,24)25/h5-10,14H,3-4,11-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOVUJGQSALVIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)N3CCCS3(=O)=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.